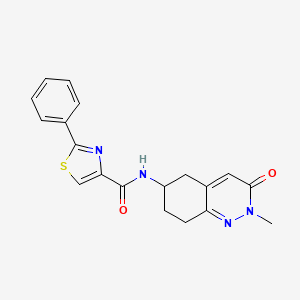

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-1,3-thiazole-4-carboxamide

Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a hexahydrocinnolin core fused with a 1,3-thiazole carboxamide moiety.

Properties

IUPAC Name |

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-23-17(24)10-13-9-14(7-8-15(13)22-23)20-18(25)16-11-26-19(21-16)12-5-3-2-4-6-12/h2-6,10-11,14H,7-9H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKRJCKIWPKDJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cinnoline and thiazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and scale of production.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogues

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves coupling the thiazole-4-carboxamide moiety to the hexahydrocinnolin-6-yl scaffold under controlled conditions (e.g., reflux in polar aprotic solvents like DMF or acetonitrile). Key intermediates are purified via column chromatography and characterized using HPLC (for purity >95%) and 1H/13C NMR (for structural confirmation) .

- Example : In analogous compounds, cyclization steps require precise pH control (pH 7–8) to prevent side reactions like over-oxidation of the cinnoline ring .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : Assign peaks for diagnostic protons (e.g., thiazole C-H at δ 7.8–8.2 ppm, cinnolinone NH at δ 10–12 ppm) .

- HPLC-MS : Monitor retention time and molecular ion ([M+H]+) to confirm molecular weight .

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for the oxo group) .

Intermediate Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodology :

- Solvent Optimization : Replace THF with DMF for better solubility of aromatic intermediates (yields increase from 60% to 85% in analogous syntheses) .

- Temperature Control : Maintain 70–80°C during coupling steps to balance reaction rate and decomposition .

- Table 1 : Yield Optimization in Analogous Thiazole Derivatives

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 70 | 60 | 92 |

| DMF | 80 | 85 | 96 |

Q. How to address discrepancies in spectral data interpretation during structural elucidation?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish cinnolinone NH from solvent peaks) .

- X-ray Crystallography : Confirm stereochemistry of the hexahydrocinnolin-6-yl ring in crystalline derivatives .

Advanced Research Questions

Q. What computational strategies predict biological targets and binding modes?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., GSK-3β) based on the thiazole-carboxamide scaffold’s electron density .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How to design SAR studies for analogs with modified thiazole or cinnoline moieties?

- Methodology :

- Bioisosteric Replacement : Substitute the phenyl group in the thiazole with a pyridinyl moiety to enhance solubility while retaining activity .

- Table 2 : SAR of Analogous Compounds

| Modification | Bioactivity (IC50, µM) | Solubility (mg/mL) |

|---|---|---|

| Phenyl-thiazole (parent) | 0.45 | 0.12 |

| Pyridinyl-thiazole | 0.52 | 0.35 |

Q. How to resolve contradictions in in vitro vs. in vivo efficacy data?

- Methodology :

- Pharmacokinetic (PK) Modeling : Measure plasma half-life and bioavailability in rodent models to identify metabolic instability .

- Metabolite Profiling : Use LC-MS/MS to detect oxidative degradation products (e.g., sulfoxidation of the thiazole ring) .

Key Considerations for Experimental Design

- Contradiction Analysis : If biological activity varies between assays, validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition) .

- Data Reproducibility : Standardize reaction scales (e.g., 10 mmol vs. 100 mmol) to avoid solvent/heat distribution issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.